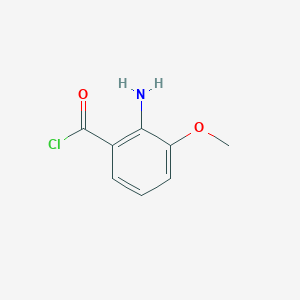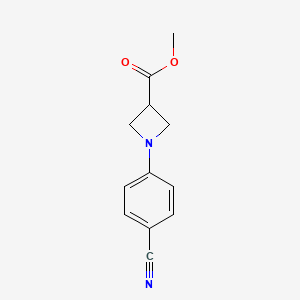
Chlorure de 4-méthoxy-3-méthyl-5-(trifluorométhyl)benzènesulfonyle
Vue d'ensemble
Description
4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C9H8ClF3O3S. It is a sulfonyl chloride derivative, characterized by the presence of methoxy, methyl, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs with anti-inflammatory, antibacterial, and antifungal properties.
Industry: The compound is utilized in the manufacture of specialty chemicals, dyes, and polymers.
Mécanisme D'action
Mode of Action
The mode of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is likely to involve electrophilic substitution reactions . The sulfonyl chloride group (-SO2Cl) is highly reactive and can be replaced by nucleophiles, leading to the formation of sulfonamides or sulfonic esters.
Action Environment
Environmental factors such as pH, temperature, and the presence of nucleophiles can significantly influence the reactivity and stability of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride . For instance, it is sensitive to moisture and should be stored under inert gas at low temperatures .
Analyse Biochimique
Biochemical Properties
4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a sulfonylating agent, which means it can introduce a sulfonyl group into other molecules. This property makes it useful in the synthesis of sulfonamides, which are important in medicinal chemistry. The interactions of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride with enzymes and proteins often involve the formation of covalent bonds, leading to the modification of the target biomolecules .
Cellular Effects
The effects of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride can inhibit certain signaling pathways, leading to changes in gene expression and metabolic activities within the cell . These effects can result in altered cellular behavior, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in the formation of covalent bonds, which modify the structure and function of the target biomolecules . Additionally, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior and physiology. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride can result in toxic or adverse effects, including tissue damage and organ dysfunction.
Metabolic Pathways
4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is involved in various metabolic pathways within the cell. This compound can interact with enzymes and cofactors that are part of metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride can inhibit certain enzymes involved in the synthesis of essential biomolecules, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or by passive diffusion . Once inside the cell, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s ability to exert its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride may accumulate in the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may localize to the cytoplasm or other organelles, where it can affect various cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 4-methoxy-3-methyl-5-(trifluoromethyl)benzene. This can be achieved through the reaction of the benzene derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can be subjected to such processes.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions, often in the presence of solvents like toluene or ethanol.
Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, reaction with an amine would yield a sulfonamide, while coupling with an aryl boronic acid would produce a biaryl compound.
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- 3-Methylbenzenesulfonyl chloride
Comparison: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. Compared to 4-(trifluoromethyl)benzenesulfonyl chloride, the methoxy group in the former increases its electron-donating ability, potentially altering its reactivity and selectivity in chemical reactions. Similarly, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design and development.
Propriétés
IUPAC Name |
4-methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O3S/c1-5-3-6(17(10,14)15)4-7(8(5)16-2)9(11,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKHXWJNHJRFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,8-Dibromoindolo[3,2-b]carbazole](/img/structure/B1406290.png)







